molecular formula C4Br2O3 B072189 Dibromomaleic anhydride CAS No. 1122-12-9

Dibromomaleic anhydride

Cat. No. B072189
M. Wt: 255.85 g/mol
InChI Key: GEKJEMDSKURVLI-UHFFFAOYSA-N
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Patent
US09295729B2

Procedure details

Aniline (72 μL, 0.788 mmol) was added to a solution of dibromomaleic anhydride (200 mg, 0.788 mmol) in AcOH (10 mL). The mixture was stirred for 3 h at RT and at 130° C. for 90 mins. After cooling, the mixture was concentrated to dryness and traces of AcOH removed by azeotrope with toluene. The tan residue was purified using silica flash chromatography (5% EtOAc/95% petroleum ether) to yield the desired compound as a pale yellow solid (166 mg, 60%). δH (600 MHz, CDCl3) 7.48 (m, 2H, ArH), 7.41 (tt, 1H, J=7.4 and 1.1 Hz, ArH), 7.33 (m, 2H, ArH); δC (150 MHz, CDCl3) 163.0, 131.0, 130.0, 129.5, 128.8, 126.2.
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1=[C:10]([Br:16])[C:11]([O:13][C:14]1=O)=[O:12]>CC(O)=O>[C:2]1([N:1]2[C:14](=[O:13])[C:9]([Br:8])=[C:10]([Br:16])[C:11]2=[O:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
72 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mg
Type
reactant
Smiles
Br/C/1=C(/C(=O)OC1=O)\Br
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at RT and at 130° C. for 90 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness and traces of AcOH
CUSTOM
Type
CUSTOM
Details
removed by azeotrope with toluene
CUSTOM
Type
CUSTOM
Details
The tan residue was purified

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C(=C(C1=O)Br)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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